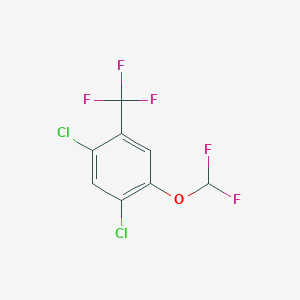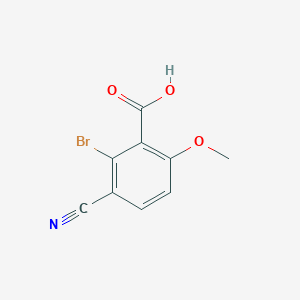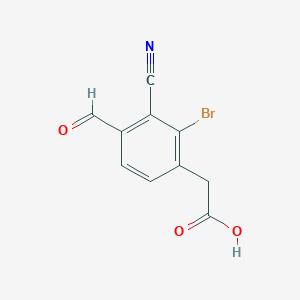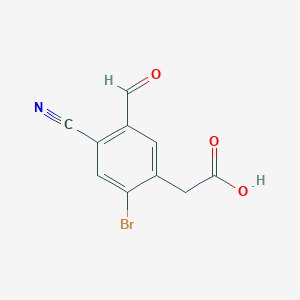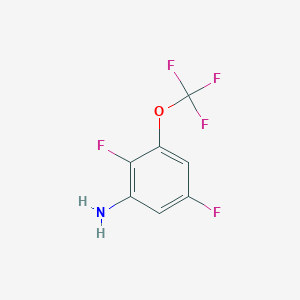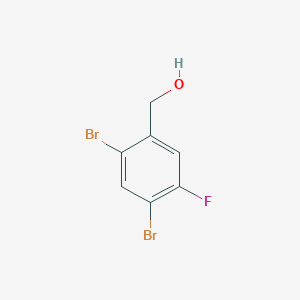
2,4-Dichloro-3-fluorobenzodifluoride
Overview
Description
2,4-Dichloro-3-fluorobenzodifluoride is an organofluorine compound that belongs to the class of fluorobenzenes. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with two fluorine atoms in the difluoride group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-3-fluorobenzodifluoride typically involves the fluorination of 2,4-dichlorobenzotrifluoride. The process can be carried out using hydrogen fluoride (HF) as the fluorinating agent in the presence of a catalyst such as antimony pentachloride (SbCl5). The reaction is conducted under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. The raw materials, including 2,4-dichlorobenzotrifluoride and hydrogen fluoride, are reacted in specialized reactors designed to handle corrosive chemicals. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding fluorinated aromatic compounds.
Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated and defluorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorobenzenes, while oxidation can produce fluorinated benzoic acids.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzodifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing fluorine atoms for enhanced bioactivity.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-fluorobenzodifluoride exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzotrifluoride: Similar in structure but lacks the fluorine atom in the difluoride group.
3,4-Dichlorobenzotrifluoride: Differs in the position of chlorine atoms on the benzene ring.
2,4-Difluorobenzotrifluoride: Contains two fluorine atoms instead of chlorine atoms.
Uniqueness
2,4-Dichloro-3-fluorobenzodifluoride is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This unique structure allows for selective reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVOMGUXNOQLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


